molecular formula C11H14OS B7998694 1-Allylsulfanyl-4-ethoxybenzene

1-Allylsulfanyl-4-ethoxybenzene

Cat. No.: B7998694
M. Wt: 194.30 g/mol
InChI Key: KRKRDKOAKQRMJH-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-ethoxybenzene is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of an allylsulfanyl group and an ethoxy group attached to a benzene ring. This compound is primarily used in scientific research and chemical synthesis as an intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allylsulfanyl-4-ethoxybenzene typically involves the reaction of 4-ethoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-ethoxyphenol is replaced by the allylsulfanyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allylsulfanyl-4-ethoxybenzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-4-ethoxybenzene involves its interaction with various molecular targets. The allylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The ethoxy group on the benzene ring can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

    1-Allylsulfanyl-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Allylsulfanyl-4-hydroxybenzene: Contains a hydroxyl group instead of an ethoxy group.

    1-Allylsulfanyl-4-chlorobenzene: Features a chlorine atom instead of an ethoxy group.

Properties

IUPAC Name

1-ethoxy-4-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-3-9-13-11-7-5-10(6-8-11)12-4-2/h3,5-8H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRDKOAKQRMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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